molecular formula C11H13ClN4 B11794139 4-Chloro-6-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine

4-Chloro-6-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B11794139
M. Wt: 236.70 g/mol
InChI Key: IDLZJVANWYWVHS-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a pyrazolyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 1-isobutyl-1H-pyrazole under suitable conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative.

Scientific Research Applications

4-Chloro-6-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine is unique due to the presence of the isobutyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may provide enhanced binding affinity and selectivity in biological systems compared to similar compounds .

Properties

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

4-chloro-6-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidine

InChI

InChI=1S/C11H13ClN4/c1-8(2)5-16-6-9(4-15-16)10-3-11(12)14-7-13-10/h3-4,6-8H,5H2,1-2H3

InChI Key

IDLZJVANWYWVHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C2=CC(=NC=N2)Cl

Origin of Product

United States

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